H-4-Nitro-D-phe-oet hcl
CAS No.: 127641-82-1
Cat. No.: VC0555803
Molecular Formula: C11H15ClN2O4
Molecular Weight: 274.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127641-82-1 |
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Molecular Formula | C11H15ClN2O4 |
Molecular Weight | 274.7 |
IUPAC Name | ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1 |
Standard InChI Key | HHZUMTWHYNIFOC-HNCPQSOCSA-N |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Introduction
Chemical Identity and Nomenclature
H-4-Nitro-D-Phe-OEt HCl belongs to the family of modified amino acid derivatives, specifically a D-phenylalanine with additional functional groups. The compound represents an important building block in peptide chemistry and pharmaceutical research.
Structural Classification
H-4-Nitro-D-Phe-OEt HCl is classified as:
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A modified amino acid derivative
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A D-configuration amino acid (opposite to the naturally occurring L-configuration)
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A phenylalanine derivative with para-nitro substitution
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An amino acid ethyl ester hydrochloride salt
This compound represents a modified form of the naturally occurring amino acid phenylalanine, with specific chemical modifications that alter its properties and potential applications in research and synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of H-4-Nitro-D-Phe-OEt HCl is crucial for its proper handling, storage, and application in research settings.
Molecular Structure and Formula
H-4-Nitro-D-Phe-OEt HCl has a defined molecular structure with the following characteristics:
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Molecular Formula: C₁₁H₁₅ClN₂O₄
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Structural Features:
Physical Properties
Based on available data and comparison with similar compounds, H-4-Nitro-D-Phe-OEt HCl exhibits the following physical properties:
The presence of the nitro group significantly affects the compound's electronic properties, while the ethyl ester contributes to its lipophilicity compared to the free acid form.
Comparative Analysis with Similar Compounds
The properties of H-4-Nitro-D-Phe-OEt HCl can be better understood by comparing it with structurally related compounds like H-D-Phe(4-NO2)-OMe.HCl (methyl ester derivative):
The primary structural difference between these compounds is the ester group (ethyl vs. methyl), which confers slightly different physical properties and reactivity profiles. The ethyl ester derivative has a higher molecular weight and increased lipophilicity compared to the methyl ester counterpart .
Stereochemistry and Structural Characterization
The stereochemistry of H-4-Nitro-D-Phe-OEt HCl plays a crucial role in its biological activity and applications in peptide synthesis.
Synthesis and Preparation Methods
The synthesis of H-4-Nitro-D-Phe-OEt HCl typically follows established methods for amino acid derivatization, with specific attention to maintaining the D-stereochemistry.
General Synthetic Approaches
Several synthetic routes can be employed to prepare H-4-Nitro-D-Phe-OEt HCl:
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From D-phenylalanine:
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Nitration of D-phenylalanine at the para position
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Esterification of the carboxylic acid with ethanol
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Salt formation with HCl
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From 4-nitro-D-phenylalanine:
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Direct esterification of the carboxylic acid group
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Conversion to the hydrochloride salt
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From racemic mixtures:
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Resolution of racemic 4-nitrophenylalanine
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Selective esterification of the D-isomer
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Formation of the hydrochloride salt
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Each approach has advantages depending on the starting materials available and the scale of preparation required.
Protection Strategies in Peptide Synthesis
In peptide synthesis applications, H-4-Nitro-D-Phe-OEt HCl is often used with specific protection strategies:
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The amine group may require protection before incorporation into peptides
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Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl)
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The ethyl ester serves as a C-terminal protecting group
Related protection chemistry can be seen in search result , which describes protection strategies for phenylalanine derivatives, though with different protecting groups than those typically used with H-4-Nitro-D-Phe-OEt HCl .
Applications and Research Significance
H-4-Nitro-D-Phe-OEt HCl has several important applications in research and pharmaceutical development.
Peptide Synthesis Applications
The compound serves as a valuable building block in peptide synthesis with several advantages:
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The D-configuration provides resistance to enzymatic degradation in resulting peptides
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The 4-nitro group modifies the electronic properties of the phenyl ring, potentially enhancing certain molecular interactions
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The ethyl ester functionality allows for controlled coupling reactions
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Its incorporation can lead to peptides with altered conformational preferences and biological activities
These properties make it particularly useful in the development of peptide-based pharmaceuticals with improved stability and bioavailability.
Structure-Activity Relationship Studies
In medicinal chemistry, H-4-Nitro-D-Phe-OEt HCl and its derivatives are employed in structure-activity relationship (SAR) studies:
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The nitro group provides distinct electronic effects that can modify receptor binding
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D-amino acids often induce conformational constraints in peptide structures
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Systematic modification of phenylalanine with various substitutions helps identify optimal binding interactions
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Comparison with the L-isomer provides insights into stereochemical requirements for biological activity
These studies are crucial for the rational design of peptide-based therapeutics and understanding fundamental aspects of molecular recognition.
Analytical Methods for Characterization
Accurate characterization of H-4-Nitro-D-Phe-OEt HCl is essential for verifying its identity, purity, and stereochemical integrity.
Chromatographic Techniques
Several chromatographic methods are suitable for analyzing H-4-Nitro-D-Phe-OEt HCl:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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Chiral HPLC for confirming stereochemical purity
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UV detection at wavelengths optimal for the nitrophenyl chromophore
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Thin-Layer Chromatography (TLC):
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Using appropriate solvent systems for amino acid derivatives
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Visualization with UV light or specific reagents like ninhydrin
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These methods allow for both qualitative identification and quantitative determination of purity levels.
Spectroscopic and Spectrometric Analysis
Multiple spectroscopic techniques provide complementary information about the compound's structure:
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NMR Spectroscopy:
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¹H and ¹³C NMR for structural confirmation
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Advanced 2D techniques to establish connectivity and configuration
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Mass Spectrometry:
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Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)
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Tandem MS/MS for fragmentation pattern analysis
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Optical Rotation:
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Measurement of specific rotation for confirming the D-configuration
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Comparison with literature values for similar compounds
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These analytical approaches are critical for research requiring confirmed stereochemical purity and structural integrity.
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